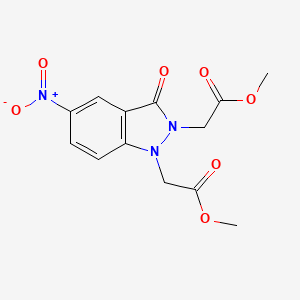
dimethyl 2,2'-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is a synthetic organic compound characterized by its indazole core structure, which is substituted with nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Amides and Other Esters: From substitution reactions involving the ester groups.
Scientific Research Applications
Chemistry
In organic synthesis, dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate serves as a versatile intermediate for the preparation of various indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound and its derivatives have shown potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In materials science, the compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties. Its derivatives may also find applications in the development of dyes and pigments.
Mechanism of Action
The biological activity of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The indazole core structure is known to interact with various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indole-1,2(3H)-diyl)diacetate: Similar structure but with an indole core instead of indazole.
Dimethyl 2,2’-(5-nitro-3-oxo-1H-benzimidazole-1,2(3H)-diyl)diacetate: Contains a benzimidazole core.
Uniqueness
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to indole or benzimidazole derivatives
This detailed overview provides a comprehensive understanding of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C13H13N3O7 |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-5-nitro-3-oxoindazol-1-yl]acetate |
InChI |
InChI=1S/C13H13N3O7/c1-22-11(17)6-14-10-4-3-8(16(20)21)5-9(10)13(19)15(14)7-12(18)23-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
LYYDJEOPOQDVLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















